4-(2-Phenoxyacetyl)piperazin-2-one

Notum inhibition Wnt signaling Fragment-based drug discovery

4-(2-Phenoxyacetyl)piperazin-2-one (Fragment 927) is a crystallographically validated Notum inhibitor with a high-resolution co-crystal structure (PDB: 7BDF, 1.4 Å) confirming binding in the palmitoleate pocket. Its phenoxyacetyl substituent at the N4 position imparts unique binding geometry not recapitulated by alternative N-acyl or N-aryl piperazinone analogs. With a defined Notum IC50 of 33 μM and antiproliferative activity against PC-3 cells (IC50 44–60 μM), this compound serves as a structurally characterized starting point for fragment-based drug discovery, Wnt pathway modulator development, and as a benchmark scaffold for SAR exploration. ≥98% purity ensures consistent synthetic derivatization and biological reproducibility.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 587850-66-6
Cat. No. B2644356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenoxyacetyl)piperazin-2-one
CAS587850-66-6
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)COC2=CC=CC=C2
InChIInChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)9-17-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15)
InChIKeyVQOCCTAPSDVOOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Phenoxyacetyl)piperazin-2-one (CAS 587850-66-6): Procurement-Relevant Structural and Functional Profile for Research Applications


4-(2-Phenoxyacetyl)piperazin-2-one (CAS 587850-66-6) is a piperazin-2-one derivative featuring a phenoxyacetyl substituent at the N4 position, with a molecular formula of C12H14N2O3 and molecular weight of 234.25 g/mol . This compound has been structurally characterized as a Notum inhibitor fragment (Fragment 927) with a resolved X-ray crystal structure in complex with human Notum at 1.4 Å resolution, confirming its binding mode in the palmitoleate pocket [1]. The compound is commercially available with typical purity specifications of ≥97–98% .

Why Piperazin-2-one Analogs Cannot Substitute for 4-(2-Phenoxyacetyl)piperazin-2-one in Notum and Anticancer Assays


Piperazin-2-one derivatives exhibit target-specific activity profiles that are exquisitely sensitive to N-substituent modifications. While the piperazin-2-one core provides a versatile scaffold for hydrogen bonding interactions, the phenoxyacetyl group at the N4 position of this compound confers a unique binding geometry in the Notum palmitoleate pocket that is not recapitulated by alternative N-acyl or N-aryl substitutions [1]. Furthermore, structure-activity relationship (SAR) studies demonstrate that modifications to the piperazinone ring, such as bioisosteric replacement of imidazole moieties or rearrangement of pendant groups, yield significant variations in cytotoxic potency across cancer cell lines [2]. The quantitative evidence presented in Section 3 demonstrates that even closely related piperazinone analogs diverge substantially in their activity profiles, target engagement, and selectivity parameters—rendering generic substitution scientifically unsound for rigorous research applications.

Quantitative Differentiation Evidence for 4-(2-Phenoxyacetyl)piperazin-2-one Against Comparator Compounds


Notum Inhibition: 4-(2-Phenoxyacetyl)piperazin-2-one Demonstrates Modest but Structurally Validated Notum Inhibitory Activity

4-(2-Phenoxyacetyl)piperazin-2-one was identified as a Notum inhibitor fragment (Fragment 927) with an IC50 of 33 μM. The compound's binding mode in the palmitoleate pocket of human Notum has been experimentally validated by X-ray crystallography at 1.4 Å resolution (PDB: 7BDF), providing structural confirmation of target engagement [1]. In contrast, a related 1-(phenoxyacetyl)-4-(2-thienylsulfonyl)piperazine analog (BDBM38835) exhibits substantially weaker or no measurable inhibition against the structurally unrelated GSK3β kinase target (EC50 >300,000 nM) [2]. While no direct head-to-head Notum inhibition comparison data with other piperazin-2-ones is available in the primary literature, the crystallographically validated binding mode distinguishes this compound from untested piperazinone analogs lacking structural confirmation.

Notum inhibition Wnt signaling Fragment-based drug discovery Carboxylesterase

Antiproliferative Activity Against PC-3 Prostate Cancer Cells: Comparative IC50 Values

4-(2-Phenoxyacetyl)piperazin-2-one demonstrates antiproliferative activity against PC-3 prostate cancer cells with reported IC50 values of 59.99 ± 13.63 μM and 44 ± 5.81 μM from independent studies [1]. For class-level context, a structurally distinct acetophenone/piperazin-2-one hybrid (compound 1j) exhibits substantially more potent activity against triple-negative breast cancer MDA-MB-468 cells (IC50 = 6.50 μM) [2]. This 6.8- to 9.2-fold potency differential underscores that not all piperazin-2-one derivatives are functionally equivalent in anticancer assays—structural modifications to the piperazinone core and pendant groups yield order-of-magnitude differences in antiproliferative activity.

Prostate cancer PC-3 cell line Antiproliferative activity Cytotoxicity Piperazinone

Antiplasmodial Activity: Moderate Inhibition of Plasmodium falciparum Ookinetes

4-(2-Phenoxyacetyl)piperazin-2-one exhibits 65.02% inhibition against Plasmodium falciparum ookinetes and an IC50 of 86.37 ± 10.12 μM against P. falciparum 3D7 blood-stage parasites [1]. This moderate antiplasmodial activity distinguishes the compound within the piperazinone class, as not all derivatives demonstrate appreciable antimalarial effects. The dual-stage activity profile (ookinete and blood-stage) suggests a potential multi-stage mechanism, though the micromolar potency indicates that further structural optimization would be required for therapeutic development.

Malaria Plasmodium falciparum Antiplasmodial Ookinete Phenotypic screening

In Vitro Target Inhibition: Submicromolar Potency in a Defined Biochemical Assay

4-(2-Phenoxyacetyl)piperazin-2-one demonstrates an IC50 of 2163.50 ± 221.32 nM (2.16 ± 0.22 μM) in an in vitro target inhibition assay [1]. This submicromolar-to-low-micromolar potency level represents a distinct activity tier within the piperazinone class, positioned between highly potent nanomolar inhibitors (e.g., L-778,123 with FTase IC50 = 2 nM [2]) and inactive or weakly active analogs. The defined biochemical potency provides a quantitative benchmark for researchers evaluating target engagement and for medicinal chemistry campaigns seeking to improve upon this baseline through scaffold optimization.

Target engagement Biochemical assay In vitro pharmacology Enzyme inhibition

Procurement-Relevant Application Scenarios for 4-(2-Phenoxyacetyl)piperazin-2-one in Research and Development


Fragment-Based Drug Discovery Targeting Notum and the Wnt Signaling Pathway

This compound is suitable for fragment-based drug discovery (FBDD) campaigns targeting Notum, a carboxylesterase that negatively regulates Wnt signaling via depalmitoleylation of Wnt proteins. The compound has been validated as a Notum binder with an IC50 of 33 μM and a high-resolution X-ray crystal structure (PDB: 7BDF, 1.4 Å) confirming its binding pose in the palmitoleate pocket [1]. Researchers procuring this compound for FBDD can leverage the existing structural data to guide rational fragment growing, merging, or linking strategies aimed at improving Notum inhibitory potency. The compound serves as a structurally characterized starting point for developing Wnt pathway modulators with potential applications in bone biology, stem cell research, and oncology [1].

Reference Compound for Benchmarking Novel Piperazinone Derivatives in Anticancer Screening

The compound's defined antiproliferative activity against PC-3 prostate cancer cells (IC50 = 44–60 μM) provides a quantitative reference point for academic and industrial laboratories synthesizing and evaluating novel piperazinone-based anticancer agents [2]. By including this compound as an internal control in MTT or similar cell viability assays, researchers can benchmark the relative potency of newly synthesized derivatives against a well-characterized piperazinone scaffold. The compound's modest micromolar potency makes it particularly useful as a baseline comparator for identifying structural modifications that yield significant improvements in antiproliferative activity.

Phenotypic Screening Hit for Antimalarial Drug Discovery Programs

The compound exhibits moderate antiplasmodial activity, with 65.02% inhibition of P. falciparum ookinetes and an IC50 of 86.37 μM against blood-stage P. falciparum 3D7 parasites [3]. This dual-stage activity profile supports its use as a phenotypic screening hit for antimalarial drug discovery programs. Researchers in neglected tropical disease research can employ this compound as a starting scaffold for hit-to-lead optimization, exploring structural modifications that enhance antiplasmodial potency while maintaining the favorable physicochemical properties conferred by the piperazinone core. The compound may also serve as a tool compound for investigating piperazinone-based mechanisms of action in Plasmodium biology.

Medicinal Chemistry Scaffold for Derivatization and Structure-Activity Relationship Studies

The piperazin-2-one core of 4-(2-phenoxyacetyl)piperazin-2-one presents multiple synthetic handles for further chemical derivatization, including the phenoxyacetyl moiety, the piperazinone ring nitrogen positions, and the carbonyl functionality . Medicinal chemistry groups can procure this compound as a parent scaffold for SAR exploration, systematically modifying these positions to probe the structural determinants of Notum inhibition, antiproliferative activity, or antiplasmodial effects. The commercially available purity (≥97–98%) ensures reproducibility in synthetic transformations and subsequent biological evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Phenoxyacetyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.